molecular formula C25H29N5O4 B2861795 N''-[2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazino]ethyl]-N-(4-pyridylmethyl)oxamide CAS No. 877634-18-9

N''-[2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazino]ethyl]-N-(4-pyridylmethyl)oxamide

Cat. No. B2861795
CAS RN: 877634-18-9
M. Wt: 463.538
InChI Key: MMAKXORWTGUHRC-UHFFFAOYSA-N
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Description

“N’'-[2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazino]ethyl]-N-(4-pyridylmethyl)oxamide” is a complex organic compound. It contains several functional groups including a furyl group (a furan ring), a piperazino group (a piperazine ring), a methoxyphenyl group (a phenyl ring with a methoxy substituent), and an oxamide group (a type of amide). The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, which is a six-membered ring with two nitrogen atoms, would be a key feature of the structure. Additionally, the furan ring, phenyl ring, and oxamide group would also contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the piperazine ring can participate in a variety of reactions, including alkylation, acylation, and sulfonation. The furan ring can undergo reactions such as electrophilic aromatic substitution and oxidation. The oxamide group can participate in reactions such as hydrolysis .

Scientific Research Applications

Antibacterial Activity

Compounds containing similar structures, such as N-[2-(2-furyl)-2-oxoethyl] and N-[2-hydroxyimino-2-(2-furyl)ethyl] piperazinyl quinolones, have been synthesized and evaluated for their in-vitro antibacterial activity. These compounds demonstrated significant antibacterial activity against staphylococci, comparable to reference drugs like norfloxacin and ciprofloxacin, although their activity against Gram-negative bacteria was varied. Modifications to the hydrogen of oxime groups affected the in-vitro antibacterial activity, generally decreasing it against Gram-negative bacteria while maintaining similar activity against staphylococci (Foroumadi et al., 1999).

Analgesic and Anti-inflammatory Agents

Derivatives of visnaginone and khellinone have been synthesized, including compounds with a 2-(4-(3-methylbenzodifuran-2-carbox-amido) pyrimidine) acetic acid structure and others. These compounds were tested for their cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities. Some of these compounds exhibited high inhibitory activity on COX-2 selectivity, significant analgesic activity, and anti-inflammatory activity, comparing favorably with sodium diclofenac as a standard drug (Abu‐Hashem et al., 2020).

Neurotransmission Studies

Compounds structurally similar to "N''-[2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazino]ethyl]-N-(4-pyridylmethyl)oxamide" have been used in studies focusing on neurotransmission. For instance, WAY-100635 and its derivatives have been extensively studied as selective 5-HT1A receptor antagonists, providing insights into serotonin's role in various neurological and psychiatric disorders. These studies involve the development of radioligands for positron emission tomography (PET) imaging, enhancing our understanding of the serotonergic system in living brains, including those of patients with Alzheimer's disease (Plenevaux et al., 2000).

Fungicidal Activity

Analogues such as N,N-[Piperazine-l,4-diylbis(2,2,2-tribromoethylidene)]bisformamide have been prepared and examined for their systemic fungicidal activity against wheat mildew when applied to plant roots. These compounds showcased considerable systemic fungicidal activity, highlighting the potential for agricultural applications (Carter et al., 1974).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential applications, such as in pharmaceuticals or materials science, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4/c1-33-21-6-4-20(5-7-21)29-12-14-30(15-13-29)22(23-3-2-16-34-23)18-28-25(32)24(31)27-17-19-8-10-26-11-9-19/h2-11,16,22H,12-15,17-18H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAKXORWTGUHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC=NC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N''-[2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazino]ethyl]-N-(4-pyridylmethyl)oxamide

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